2-Cyclohexylethyl propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclohexylethyl propanoate is an ester compound characterized by the presence of a cyclohexyl group attached to an ethyl chain, which is further bonded to a propanoate group. Esters are known for their pleasant odors and are often used in fragrances and flavoring agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Cyclohexylethyl propanoate can be synthesized through the esterification reaction between 2-cyclohexylethanol and propanoic acid. The reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently. The general reaction is as follows:
2-Cyclohexylethanol+Propanoic AcidH2SO42-Cyclohexylethyl Propanoate+Water
Industrial Production Methods
On an industrial scale, the esterification process can be carried out in a continuous flow reactor to ensure high yield and purity. The reaction mixture is heated, and the water formed during the reaction is continuously removed to drive the reaction to completion .
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclohexylethyl propanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of an acid or base, the ester bond can be hydrolyzed to yield 2-cyclohexylethanol and propanoic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis requires a strong acid like hydrochloric acid (HCl), while basic hydrolysis (saponification) uses sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Transesterification: Catalysts like sodium methoxide (NaOCH3) are used to facilitate the transesterification reaction.
Major Products Formed
Hydrolysis: 2-Cyclohexylethanol and propanoic acid.
Reduction: 2-Cyclohexylethanol.
Transesterification: A different ester and alcohol, depending on the reacting alcohol.
Wissenschaftliche Forschungsanwendungen
2-Cyclohexylethyl propanoate has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce the cyclohexylethyl group into molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug formulations and as a prodrug to enhance the delivery of active pharmaceutical ingredients.
Industry: Utilized in the production of fragrances, flavoring agents, and as an intermediate in the synthesis of other chemical compounds
Wirkmechanismus
The mechanism of action of 2-Cyclohexylethyl propanoate depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to a biological response. The ester bond can be hydrolyzed by esterases, releasing the active components, 2-cyclohexylethanol and propanoic acid, which can then exert their effects on molecular targets and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl propanoate: Similar ester structure but lacks the cyclohexyl group.
Methyl propanoate: Another ester with a simpler alkyl group.
Cyclohexyl propanoate: Contains a cyclohexyl group but lacks the ethyl chain.
Uniqueness
2-Cyclohexylethyl propanoate is unique due to the presence of both a cyclohexyl group and an ethyl chain, which can influence its physical and chemical properties, such as solubility, boiling point, and reactivity. This combination of structural features makes it a versatile compound in various applications .
Eigenschaften
CAS-Nummer |
60784-52-3 |
---|---|
Molekularformel |
C11H20O2 |
Molekulargewicht |
184.27 g/mol |
IUPAC-Name |
2-cyclohexylethyl propanoate |
InChI |
InChI=1S/C11H20O2/c1-2-11(12)13-9-8-10-6-4-3-5-7-10/h10H,2-9H2,1H3 |
InChI-Schlüssel |
NSRPTJUYGXZXEC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)OCCC1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.